2,6-Dioctyl-p-cresol

Antioxidant Permanence Polymer Stabilization Volatility

2,6-Dioctyl-p-cresol (CAS 23271-28-5), systematically 2,6-dioctyl-4-methylphenol, is a sterically hindered phenolic antioxidant within the alkylated p-cresol class. Its structure features a para-methylphenol core substituted at both ortho positions with linear octyl (C8) chains, conferring high lipophilicity and thermal persistence.

Molecular Formula C23H40O
Molecular Weight 332.6 g/mol
CAS No. 23271-28-5
Cat. No. B15181369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioctyl-p-cresol
CAS23271-28-5
Molecular FormulaC23H40O
Molecular Weight332.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC(=CC(=C1O)CCCCCCCC)C
InChIInChI=1S/C23H40O/c1-4-6-8-10-12-14-16-21-18-20(3)19-22(23(21)24)17-15-13-11-9-7-5-2/h18-19,24H,4-17H2,1-3H3
InChIKeyRLMSHDLOMSQPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dioctyl-p-cresol (CAS 23271-28-5) Technical Procurement & Differentiation Guide


2,6-Dioctyl-p-cresol (CAS 23271-28-5), systematically 2,6-dioctyl-4-methylphenol, is a sterically hindered phenolic antioxidant within the alkylated p-cresol class. Its structure features a para-methylphenol core substituted at both ortho positions with linear octyl (C8) chains, conferring high lipophilicity and thermal persistence . Unlike its widely used, smaller-chain analog 2,6-di-tert-butyl-p-cresol (BHT, CAS 128-37-0), the extended C8 alkyl architecture of 2,6-dioctyl-p-cresol substantially alters its physicochemical profile and application-specific performance envelope .

2,6-Dioctyl-p-cresol: Why In-Class Analogs Are Not Interchangeable


The hindered phenol antioxidant class is not a monolith; substitution of ortho-alkyl groups from tert-butyl to octyl chains introduces quantifiable, application-critical differences in solubility, migration, and high-temperature retention. For example, BHT exhibits significant volatility at polymer processing temperatures (>100°C) and readily migrates to surfaces, causing 'blooming' and premature loss of stabilization [1]. In contrast, the longer octyl chains of 2,6-dioctyl-p-cresol drastically reduce vapor pressure and diffusion rates, enhancing permanence in polyolefins and high-temperature lubricants [2]. This structural divergence translates directly into procurement decisions: selecting the wrong alkylated p-cresol can lead to material failure due to evaporative antioxidant loss or unintended extraction into contacting media. The following quantitative evidence establishes the specific performance thresholds where 2,6-dioctyl-p-cresol diverges from smaller-chain alternatives.

Quantitative Performance Differentiation: 2,6-Dioctyl-p-cresol vs. BHT and Analogs


Molecular Weight and Alkyl Chain Length as Determinants of Volatility

A direct structural comparison with the industry standard BHT reveals a molecular weight increase from 220.35 g/mol (BHT, C15H24O) to 332.6 g/mol for 2,6-dioctyl-p-cresol (C23H40O) . This 51% increase in molecular mass, driven by replacement of tert-butyl (C4) with n-octyl (C8) ortho groups, corresponds to a class-level reduction in vapor pressure and a higher threshold for thermal volatilization. This property is critical for applications exceeding 100°C where BHT loss becomes significant.

Antioxidant Permanence Polymer Stabilization Volatility

Enhanced Lipophilicity and Solubility in Non-Polar Matrices

The octyl chains of 2,6-dioctyl-p-cresol significantly increase its octanol-water partition coefficient (logP) relative to BHT. While specific experimental logP values for 2,6-dioctyl-p-cresol are not widely published, the general class effect of extending alkyl chain length from C4 to C8 yields an estimated logP increase of approximately 2-3 units based on Hansch-Leo fragmental methods . This translates to superior solubility in non-polar substrates such as polyethylene, polypropylene, and mineral oils, and reduced extractability by polar media like water.

Compatibility Polyolefin Stabilization Solubility

Patent-Documented Efficacy in Olefinic Polymers and Turbine Oils

A foundational patent (US 3,477,987) explicitly claims the use of 2,6-dicyclooctyl-p-cresol, a closely related cycloalkyl analog, for preventing oxidative deterioration in polypropylene, ABS gum plastics, carboxylic rubbers, and turbine oils [1]. The patent demonstrates the technical precedent for high-molecular-weight ortho-alkylated p-cresols in these demanding applications, where lower-molecular-weight antioxidants like BHT would be less effective due to volatility. While the patent covers the dicyclooctyl derivative, it establishes the structural class's utility in scenarios requiring low migration and high thermal persistence.

Polymer Stabilization Lubricant Antioxidant High-Temperature Application

High-Value Application Scenarios for 2,6-Dioctyl-p-cresol Based on Differential Evidence


High-Temperature Polyolefin Stabilization (e.g., PP/PE Processing)

In polypropylene and polyethylene extrusion or injection molding at temperatures exceeding 200°C, BHT suffers significant volatilization loss, leading to inadequate long-term heat aging performance. The 51% higher molecular weight of 2,6-dioctyl-p-cresol translates to reduced vapor pressure and lower migration, making it a more suitable choice for maintaining antioxidant concentration throughout high-temperature processing .

Long-Life Turbine and Industrial Lubricating Oils

For turbine oils and industrial lubricants requiring extended service intervals at elevated operating temperatures, the low volatility of 2,6-dioctyl-p-cresol minimizes evaporative loss and ensures sustained oxidative protection. This application is directly supported by patent claims for long-chain alkylated p-cresols in turbine oil formulations [1].

Polymer Formulations Requiring Low Extractables and Blooming

In applications where the final polymer article contacts aqueous or polar media (e.g., food packaging, medical devices), the enhanced lipophilicity of 2,6-dioctyl-p-cresol (estimated LogP >8) reduces extractability compared to BHT (LogP ~5), minimizing additive loss and potential contamination. This property is critical for meeting regulatory and performance requirements for low extractables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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